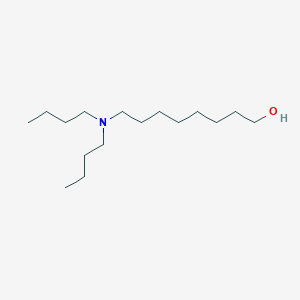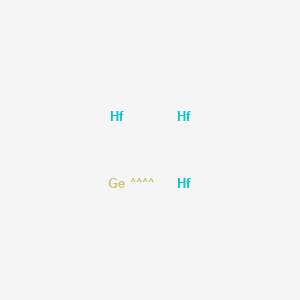
10-Acetyl-2-chloroacetylphenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Acetyl-2-chloroacetylphenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
The synthesis of 10-Acetyl-2-chloroacetylphenothiazine typically involves the acylation of phenothiazine with acyl chlorides. The process begins with the preparation of phenothiazine from diphenylamine through classical condensation with sulfur and iodine. The phenothiazine is then acylated with acyl chlorides in toluene to form 10-acylphenothiazine. Further acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide results in the formation of 2,10-diacylphenothiazine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Chemischer Reaktionen
10-Acetyl-2-chloroacetylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
10-Acetyl-2-chloroacetylphenothiazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 10-Acetyl-2-chloroacetylphenothiazine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and myeloperoxidase, leading to anti-inflammatory and antimicrobial effects. Additionally, its ability to undergo redox reactions makes it a potential candidate for photoredox catalysis and other applications in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
10-Acetyl-2-chloroacetylphenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, their unique substituents confer different biological activities and applications. For example:
Chlorpromazine: Primarily used as a neuroleptic drug for treating psychosis.
Promethazine: Known for its antihistaminic and antiemetic properties.
This compound:
By highlighting the unique properties and applications of this compound, we can appreciate its significance in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
5325-18-8 |
|---|---|
Molekularformel |
C16H12ClNO2S |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
1-(10-acetylphenothiazin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C16H12ClNO2S/c1-10(19)18-12-4-2-3-5-15(12)21-16-7-6-11(8-13(16)18)14(20)9-17/h2-8H,9H2,1H3 |
InChI-Schlüssel |
CMFUROMBIICOFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



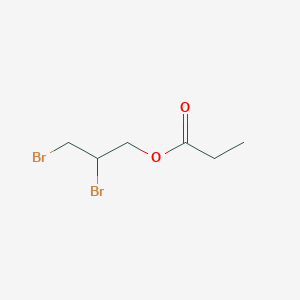
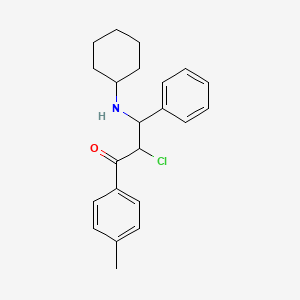
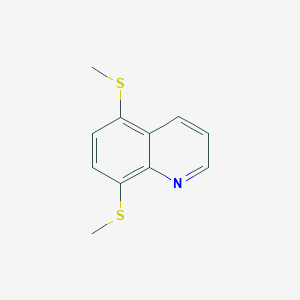
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
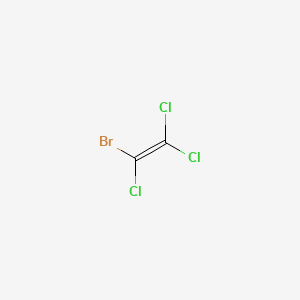

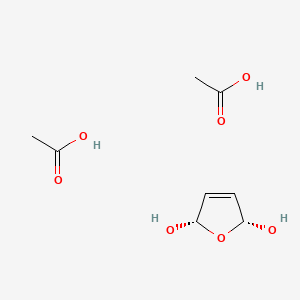
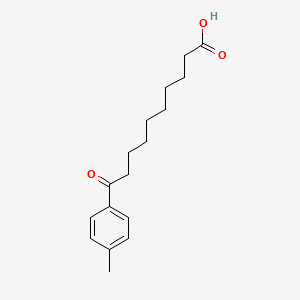
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
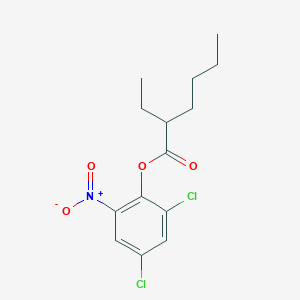
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
